4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol
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Overview
Description
4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol is a compound formed by the combination of two distinct chemical entities: 4-Aminobenzoic acid and 3,5,5-trimethylhexan-1-olIt is a white solid that is slightly soluble in water . 3,5,5-trimethylhexan-1-ol is a nine-carbon primary alcohol used primarily in fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . 3,5,5-trimethylhexan-1-ol is typically produced through the hydrogenation of isononyl aldehyde .
Industrial Production Methods
In industrial settings, 4-Aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid . 3,5,5-trimethylhexan-1-ol is produced in quantities ranging from one to ten metric tonnes annually for use in fragrances .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents like hydrogen and catalysts for oxidation reactions . Major products formed from these reactions include derivatives like esters and amides .
3,5,5-trimethylhexan-1-ol, being a primary alcohol, can undergo oxidation to form aldehydes and carboxylic acids . It can also participate in esterification reactions to form esters .
Scientific Research Applications
4-Aminobenzoic acid is used extensively in scientific research, particularly in the synthesis of folate by bacteria, plants, and fungi . It is also used in the production of sunscreens and as a precursor in the synthesis of various pharmaceuticals .
3,5,5-trimethylhexan-1-ol is primarily used in the fragrance industry due to its pleasant odor . It is also used in the production of plasticizers and lubricants .
Mechanism of Action
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
3,5,5-trimethylhexan-1-ol exerts its effects primarily through its fragrance properties. It interacts with olfactory receptors in the nasal cavity, leading to the perception of its odor .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar compounds include benzoic acid and its derivatives, such as 4-nitrobenzoic acid and 4-hydroxybenzoic acid.
3,5,5-trimethylhexan-1-ol: Similar compounds include other primary alcohols like 1-hexanol and isononyl alcohol.
Uniqueness
4-Aminobenzoic acid is unique due to its role in the synthesis of folate, which is essential for bacterial growth . 3,5,5-trimethylhexan-1-ol is unique for its use in fragrances and its specific odor profile .
Properties
CAS No. |
62640-85-1 |
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Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
4-aminobenzoic acid;3,5,5-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O.C7H7NO2/c1-8(5-6-10)7-9(2,3)4;8-6-3-1-5(2-4-6)7(9)10/h8,10H,5-7H2,1-4H3;1-4H,8H2,(H,9,10) |
InChI Key |
CKWHLNCOFQIYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CC(C)(C)C.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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